molecular formula C6H5F3O3 B2650178 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione CAS No. 4759-65-3

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No. B2650178
CAS RN: 4759-65-3
M. Wt: 182.098
InChI Key: PTGCUXZHDCRLEE-UHFFFAOYSA-N
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Description

Dihydropyran is a heterocyclic compound with the formula C5H8O. In organic chemistry, dihydropyran refers to two compounds: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The term “dihydro” in IUPAC names refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .


Synthesis Analysis

Dihydropyran can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of dihydropyran involves a six-membered ring with five carbon atoms and one oxygen atom . The term “dihydro” indicates the addition of two hydrogen atoms to the parent compound pyran .


Chemical Reactions Analysis

Ethers, such as dihydropyran, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .


Physical And Chemical Properties Analysis

Dihydropyran is a clear colorless liquid with an ethereal odor . It has a boiling point of 86 °C and a melting point of -70 °C . The density of dihydropyran is 0.922 g/mL at 25 °C .

Scientific Research Applications

Mechanofluorochromic Properties

  • Study Focus: Investigating the mechanofluorochromic (MFC) activities of 4H-pyran derivatives with molecular symmetry adjustments.
  • Key Finding: Certain derivatives, including those with trifluoromethyl groups, exhibit reversible MFC activities. The study highlights how molecular symmetry influences MFC properties.
  • Source: (Wang et al., 2019).

Synthesis and Applications in Organic Chemistry

  • Study Focus: Utilizing 4H-pyran derivatives in various organic syntheses.
  • Key Finding: Demonstrating how certain derivatives serve as effective agents in the synthesis of complex organic molecules, including those with trifluoromethyl groups.
  • Sources:

Nano-sized Pyran and Chromene Derivatives

  • Study Focus: Electrosynthesis of nano-sized 4H-pyran derivatives.
  • Key Finding: Development of a sustainable method for producing nano-sized pyran derivatives, highlighting the potential for these compounds in nano-technological applications.
  • Source: (Taheri et al., 2018).

Potential in Drug Development

  • Study Focus: Investigating the cytotoxic properties of pyrano[4,3-c][2]benzopyran-1,6-dione derivatives.
  • Key Finding: Some compounds, including derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione, show selective cytotoxicity against certain cancer cell lines, indicating potential in drug development.
  • Source: (Mo et al., 2004).

Advanced Material Synthesis

  • Study Focus: Synthesizing new forms of 1-metalla-1,3,5,7-octatetraenes and their application.
  • Key Finding: Demonstrates the ability to create complex molecular structures using derivatives of pyran compounds, useful in advanced material sciences.
  • Source: (Yu et al., 1997).

Safety And Hazards

Dihydropyran is highly flammable and can be ignited under almost all ambient temperature conditions . It can cause significant irritation if inhaled or if it comes into contact with skin and eyes . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling dihydropyran .

properties

IUPAC Name

4-(trifluoromethyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCUXZHDCRLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione

Synthesis routes and methods

Procedure details

Into a 2 liter 3-necked flask equipped with a mechanical stirrer and reflux condenser were added 320 g (1.6 mol) 3-(trifluoromethyl)glutaric acid and 0.775 ml acetic anhydride. The solution was refluxed for 2.5 hours and allowed to cool to room temperature. The majority of the acetic anhydride was removed in vacuo (80° C.) to afford a brown solid which was dissolved in 800 ml of CHCl3 on a steam bath. Following the addition of 200 ml hexanes, a white precipitate began to form. Further crystallization was induced by storage in a refrigerator. The white flocculent solid was filtered and oven dried (50° C., 30 mm Hg) to afford 261 g (89% yield) of the desired product, m.p. 88°-91° C.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
0.775 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89%

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